2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9693882
InChI: InChI=1S/C16H20N2O3/c1-11-14(12(2)21-18-11)10-16(19)17-9-8-13-6-4-5-7-15(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19)
SMILES: CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC9693882

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C16H20N2O3/c1-11-14(12(2)21-18-11)10-16(19)17-9-8-13-6-4-5-7-15(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19)
Standard InChI Key RCSOIIZBTAQLDL-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC
Canonical SMILES CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 1,2-Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. Methyl groups occupy the 3 and 5 positions, enhancing steric bulk and influencing electronic properties.

  • Acetamide Linker: A two-carbon chain connecting the oxazole ring to the ethylamine group. The carbonyl group may participate in hydrogen bonding, a critical feature for target binding.

  • Methoxyphenyl-Ethyl Side Chain: A phenethyl group substituted with methoxy groups at the 2-position of the phenyl ring and the ethyl chain. Methoxy groups contribute to lipophilicity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1795455-20-7
Molecular FormulaC17H22N2O4\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight318.373 g/mol
IUPAC Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
SMILESCC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2OC)OC
InChI KeyVGWGBRLJGGICSP-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions:

  • Oxazole Ring Formation: Cyclocondensation of a β-diketone derivative with hydroxylamine under acidic conditions yields the 1,2-oxazole core. Methyl groups are introduced via alkylation or through the use of pre-substituted starting materials.

  • Acetamide Coupling: The oxazole intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, followed by reaction with 2-methoxy-2-(2-methoxyphenyl)ethylamine to form the acetamide bond.

  • Purification: Column chromatography or recrystallization isolates the final product, with purity confirmed via HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR would reveal signals for the oxazole methyl groups (~2.5 ppm), methoxy protons (~3.8 ppm), and aromatic protons (~6.8–7.4 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 318.373 confirms the molecular weight.

ParameterPrediction
Lipophilicity (LogP)~2.5 (moderate permeability)
SolubilityLow (due to aromatic groups)
Metabolic StabilityModerate (methoxy groups resist oxidation)
ToxicityLow hepatotoxicity risk

Research Gaps and Future Directions

Current Limitations

  • Absence of In Vivo Data: No studies have evaluated pharmacokinetics or efficacy in animal models.

  • Target Identification: The precise biological targets remain unvalidated.

  • Structure-Activity Relationships (SAR): Modifications to the oxazole or methoxyphenyl groups could optimize activity.

Proposed Studies

  • High-Throughput Screening: Test the compound against panels of enzymes and receptors to identify hits.

  • Analog Synthesis: Explore derivatives with varied substituents to establish SAR.

  • In Vivo Toxicity: Assess acute and chronic toxicity in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator